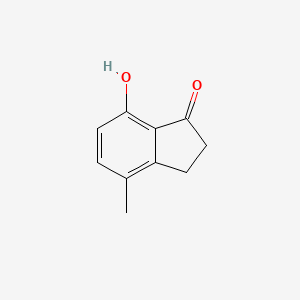

7-Hydroxy-4-methyl-1-indanone

Beschreibung

Historical Context and Discovery

The discovery and characterization of this compound can be traced to systematic investigations of natural product chemistry, particularly in the study of cyanobacterial metabolites. The compound was first identified and isolated from Nostoc commune, a terrestrial cyanobacterium, during comprehensive metabolomic studies conducted by Jaki, Heilmann, and Sticher in 2000. This groundbreaking research, published in the Journal of Natural Products, described the isolation of new antibacterial metabolites from Nostoc commune strain EAWAG 122b, among which this compound was characterized as a significant secondary metabolite.

The historical significance of this discovery extends beyond mere identification, as it represented one of the early examples of indanone derivatives being found in prokaryotic organisms. Prior to this work, indanone structures were primarily associated with synthetic organic chemistry or higher plant metabolites. The identification of this compound in cyanobacteria opened new avenues for understanding the biosynthetic capabilities of these ancient microorganisms and their potential as sources of novel bioactive compounds.

The chemical characterization of this compound was accomplished through extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound was assigned the Chemical Abstracts Service registry number 67901-82-0, which has become its standard identifier in chemical databases worldwide. The systematic study by Jaki and colleagues not only established the structure of this compound but also demonstrated its biological activity, marking the beginning of continued interest in both its natural occurrence and synthetic accessibility.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its unique structural features and chemical properties that make it valuable for both fundamental research and synthetic applications. The compound belongs to the class of cyclic ketones with a bicyclic indanone framework, which provides a rigid molecular scaffold that influences its reactivity patterns and photophysical behavior. The presence of both hydroxyl and methyl substituents creates an asymmetric substitution pattern that affects the compound's electronic distribution and intermolecular interactions.

One of the most noteworthy aspects of this compound is its potential to exhibit excited state intramolecular proton transfer, a phenomenon that has made it a subject of interest for studying photochemical and photophysical processes. This property relates to the spatial arrangement of the hydroxyl group relative to the carbonyl functionality, which can facilitate intramolecular hydrogen bonding and subsequent proton transfer upon photoexcitation. Such behavior is structurally analogous to well-studied compounds like ortho-hydroxybenzaldehyde and salicylic acid, positioning this compound as a valuable model compound for understanding these fundamental photochemical processes.

The synthetic significance of this compound extends to its utility as a building block in organic synthesis. The compound's dual functionality, featuring both ketone and phenolic hydroxyl groups, provides multiple sites for chemical modification and elaboration. The ketone functionality can participate in various carbon-carbon bond forming reactions, including aldol condensations, Wittig reactions, and nucleophilic additions, while the hydroxyl group offers opportunities for alkylation, acylation, and other derivatization strategies. This versatility has made the compound valuable in the synthesis of more complex organic molecules and pharmaceutical intermediates.

Classification and Nomenclature

This compound is systematically classified within the broader category of indanone derivatives, specifically as a hydroxylated and methylated bicyclic ketone. The compound's International Union of Pure and Applied Chemistry name is 7-hydroxy-4-methyl-2,3-dihydroinden-1-one, which precisely describes its structural features and substitution pattern. This nomenclature follows standard organic chemistry naming conventions, indicating the positions of the hydroxyl and methyl substituents on the indanone core structure.

The compound is also known by several alternative names in chemical literature, including 7-hydroxy-4-methylindan-1-one and 2,3-dihydro-7-hydroxy-4-methyl-1H-inden-1-one. These variations in nomenclature reflect different approaches to describing the same molecular structure, with some emphasizing the indan portion of the molecule while others focus on the indene-derived framework. The Chemical Abstracts Service has assigned this compound the registry number 67901-82-0, which serves as its unique identifier across chemical databases and literature.

Table 1: Chemical Identifiers and Properties of this compound

The molecular structure of this compound can be represented by the Simplified Molecular Input Line Entry System notation Cc1ccc(O)c2C(=O)CCc12, which encodes the connectivity and substitution pattern of the molecule. The International Chemical Identifier Key FXEWVKMVYBQMET-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates database searches and ensures accurate identification across different chemical information systems.

Relationship to Indanone Family Compounds

This compound belongs to the extensive family of indanone derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring. This structural framework, also known as 2,3-dihydro-1H-inden-1-one, serves as the foundation for numerous naturally occurring and synthetic compounds with diverse biological activities and chemical properties. The indanone family has been the subject of comprehensive research due to the broad range of biological activities exhibited by its members, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.

Within the indanone family, this compound represents a specific substitution pattern that distinguishes it from other family members. The positioning of the hydroxyl group at the 7-position and the methyl group at the 4-position creates a unique electronic environment that influences both the compound's chemical reactivity and its potential biological activities. This substitution pattern contrasts with other well-studied indanone derivatives, such as unsubstituted 1-indanone or compounds with different substitution patterns like 4-hydroxy-7-methyl-1-indanone, which has been reported from the same natural source but with reversed positions of the hydroxyl and methyl groups.

The structural relationship between this compound and other indanone family members can be understood through systematic comparison of their substitution patterns and resulting properties. For instance, 4-hydroxy-7-methyl-1-indanone, while closely related, exhibits different chemical and physical properties due to the altered positioning of its functional groups. Similarly, compounds such as 6-methoxy-1-indanone and 5-hydroxy-1-tetralone, while sharing the indanone core structure, demonstrate how different substitution patterns can lead to varying biological activities and synthetic utility.

Table 2: Structural Comparison of Selected Indanone Family Members

The significance of this compound within the indanone family extends to its role as a model compound for understanding structure-activity relationships. The compound's specific substitution pattern provides insights into how the positioning of functional groups affects molecular properties such as excited state intramolecular proton transfer, hydrogen bonding patterns, and overall chemical reactivity. These characteristics make it valuable not only as an individual research target but also as a reference point for designing and understanding other indanone derivatives with desired properties.

The synthetic accessibility of this compound, combined with its natural occurrence, positions it as an important bridge between natural product chemistry and synthetic organic chemistry. Multiple synthetic routes have been developed for its preparation, including approaches starting from substituted aromatic compounds and cyclization strategies that construct the indanone framework. These synthetic methodologies often serve as starting points for accessing other members of the indanone family, demonstrating the compound's utility as a synthetic intermediate and its central role in expanding the chemical diversity of this important class of compounds.

Eigenschaften

IUPAC Name |

7-hydroxy-4-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,11H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEWVKMVYBQMET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(=O)C2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498202 | |

| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67901-82-0 | |

| Record name | 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-methyl-1-indanone can be achieved through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction typically requires the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under reflux conditions .

Another method involves the methylative lactone ring opening of 6-methylcoumarin, followed by catalytic hydrogenation of the cinnamyl double bond and subsequent cyclization using polyphosphoric acid (PPA). This route provides high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and the use of efficient catalysts are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-4-methyl-1-indanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

7-Hydroxy-4-methyl-1-indanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 7-Hydroxy-4-methyl-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Indanone Derivatives

| Compound | Substituents | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | XlogP |

|---|---|---|---|---|---|

| This compound* | 7-OH, 4-CH₃ | ~162.18 | 1 | 2 | ~1.2 |

| 7-Methoxy-4-nitro-1-indanone | 7-OCH₃, 4-NO₂ | 207.05 | 0 | 4 | 1.5 |

| 5-Methoxy-1-indanone | 5-OCH₃ | 162.18 | 0 | 2 | 1.5 |

*Inferred values based on structural analogs.

Table 2: Substituent Effects on Melting Points

| Compound | Substituents | Melting Point (°C) |

|---|---|---|

| 5-Methoxy-1-indanone | 5-OCH₃ | 108–110 |

| 7-Methoxy-4-nitro-1-indanone | 7-OCH₃, 4-NO₂ | Not reported |

| This compound* | 7-OH, 4-CH₃ | Not available |

Research Findings and Implications

- Hydroxy vs. Methoxy : Hydroxy groups enhance solubility in polar solvents (e.g., water) but reduce thermal stability compared to methoxy groups .

- Methyl vs. Nitro : Methyl groups increase steric hindrance and lipophilicity, whereas nitro groups elevate molecular weight and reactivity in electrophilic substitutions .

- Positional Isomerism : Substituent position (e.g., 5-methoxy vs. 7-hydroxy) significantly impacts NMR chemical shifts and biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-4-methyl-1-indanone, and how can reaction conditions be optimized?

- Methodological Answer :

- Core Synthesis : Adapt indanone derivatization protocols, such as acid-catalyzed cyclization (e.g., trifluoromethanesulfonic acid at 25°C) or reductive amination (e.g., Fe/NH4Cl in EtOH/H2O at 80°C) .

- Optimization : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, refluxing in EtOAc with anhydride derivatives improves esterification yields .

- Purity Control : Employ HPLC (C18 column, acetonitrile/water mobile phase) to validate purity ≥95% .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : Compare -NMR chemical shifts with NIST reference data for indanones (e.g., 7-hydroxy protons at δ 9.8–10.2 ppm) .

- IR : Identify hydroxyl (3200–3600 cm) and ketone (1680–1720 cm) functional groups.

- Mass Spec : Confirm molecular ion [M+H] at m/z 164.2 (CHO) .

Q. What are the standard protocols for assessing the compound’s physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, quantified via UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer :

- Bioassay Standardization : Replicate assays under controlled conditions (e.g., MIC testing for antimicrobial activity using S. aureus ATCC 25923) .

- Structural Analog Comparison : Compare activity with 1-(Indolin-7-yl)ethanone derivatives to isolate substituent effects .

- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., solvent DMSO concentration in cell-based assays) .

Q. What computational and experimental approaches validate structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- SAR Libraries : Synthesize analogs via regioselective methylation or hydroxylation (e.g., BBr-mediated demethylation in CHCl) .

- Data Integration : Cross-reference activity data with physicochemical descriptors (logP, polar surface area) using QSAR models .

Q. How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability in rodent vs. human models)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.